Head-to-Head Comparison: PKC (19-31) Exhibits 1.8-Fold Greater Potency than the Longer Pseudosubstrate PKC (19-36)
Protein Kinase C (19-31) demonstrates superior inhibitory potency against PKC compared to the longer 18-mer pseudosubstrate peptide PKC (19-36). In standardized kinase activity assays, PKC (19-31) achieves half-maximal inhibition at 100 nM, whereas PKC (19-36) requires a concentration of 180 nM to reach the same effect . This 1.8-fold difference in IC50 values indicates that the truncated 13-mer sequence of PKC (19-31) is a more effective competitive inhibitor, likely due to optimized binding interactions within the PKCα active site .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Protein Kinase C (19-36): 180 nM |
| Quantified Difference | PKC (19-31) is 1.8-fold more potent (lower IC50 by 80 nM) |
| Conditions | In vitro PKC kinase activity assay using purified enzyme |
Why This Matters
Procurement of the more potent PKC (19-31) reduces the amount of peptide required per assay, lowering per-experiment costs and minimizing potential off-target effects due to lower working concentrations.
